(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-chloroacetyl-isopropylamino substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the chloroacetyl-isopropylamino moiety likely contributes to reactivity in nucleophilic substitutions or as a precursor in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZRLFOASTHIB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester , also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 300.82 g/mol
- CAS Number : 1353995-81-9
The presence of the chloroacetyl and isopropylamino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer cell proliferation. For instance, its ability to inhibit Poly(ADP-ribose) polymerase (PARP) has been noted, with significant implications for cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring enhance binding affinity to the PARP active site .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC value of approximately 9 μM against A549 human lung cancer cells, indicating a potent inhibitory effect on cell proliferation .
- Mutagenicity : Preliminary mutagenicity assessments suggest that this compound may exhibit mutagenic properties under certain conditions, necessitating further investigation into its safety profile .
Case Study 1: PARP Inhibition
In a study investigating the inhibition of PARP-1 by various heterocyclic compounds, this piperidine derivative was found to significantly inhibit PARP activity with an IC value of 9.45 μM. The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonds and π–π stacking interactions with key amino acids in the enzyme's active site .
Case Study 2: Antitumor Activity
Another study evaluated the antitumor efficacy of this compound against a panel of human cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in treated cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC (μM) | Cell Line | Mechanism |
|---|---|---|---|---|
| This compound | PARP-1 | 9.45 | A549 | Enzyme inhibition |
| Compound X | PARP-1 | 15.0 | MCF7 | Enzyme inhibition |
| Compound Y | Topoisomerase II | 8.0 | HepG2 | Enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its interactions with biological targets can lead to various pharmacological effects:
- Antimicrobial Activity: Studies have shown that piperidine derivatives exhibit antimicrobial properties. The presence of the chloroacetyl group may enhance this activity by facilitating interaction with bacterial cell membranes.
- Anticancer Properties: Preliminary research indicates that similar compounds can induce apoptosis in cancer cells. The mechanism might involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Neurological Research
Piperidine derivatives are often explored for their effects on the central nervous system (CNS). This compound may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders.
Case Studies
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural variations among analogues include:
- Substituent groups (e.g., cyclopropyl vs. isopropyl, amino vs. chloro).
- Positional isomerism (substituent placement on the piperidine ring).
- Stereochemistry (R vs. S configurations).
Table 1: Comparative Analysis of Structural Analogues
*Target compound; formula inferred from analogous structures.
Key Differences and Implications
Substituent Effects: Isopropyl vs. Chloroacetyl vs. Aminoacetyl: The chloroacetyl group (target compound, ) enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). In contrast, the aminoacetyl variant lacks this reactivity but may serve as a hydrogen-bond donor.
Positional Isomerism :
- The compound in has a methyl group at the 2-position, altering spatial accessibility to the reactive chloroacetyl group. This could influence its interaction with biological targets or catalysts.
Stereochemistry :
- The target compound’s R-configuration at the 3-position may confer distinct chiral recognition properties compared to the S-isomer (e.g., ), affecting pharmacological activity or synthetic pathway efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
